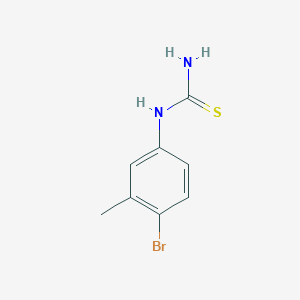

(4-Bromo-3-methylphenyl)thiourea

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-3-methylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c1-5-4-6(11-8(10)12)2-3-7(5)9/h2-4H,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOOLCWORPVHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=S)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(4-Bromo-3-methylphenyl)thiourea chemical properties and structure

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)thiourea: Chemical Properties and Structure

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. This guide provides a comprehensive overview based on the established properties of the thiourea chemical class and data from structurally analogous compounds. All data presented for analogous compounds should be considered representative and not a direct measurement for this compound.

Introduction

Thiourea derivatives are a significant class of organic compounds characterized by the presence of a thiocarbonyl group flanked by two amino groups. These compounds are known for their diverse biological activities, including but not limited to antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The introduction of various substituents onto the phenyl rings of phenylthiourea molecules can significantly modulate their biological efficacy and pharmacokinetic profiles. This guide focuses on the chemical properties and structure of a specific derivative, this compound.

Chemical Structure and Properties

The chemical structure of this compound consists of a central thiourea core with one of the nitrogen atoms substituted with a 4-bromo-3-methylphenyl group.

Molecular Formula: C₈H₉BrN₂S

Molecular Weight: 245.14 g/mol

Table 1: Physicochemical Properties of this compound and Structurally Related Compounds

| Property | This compound (Computed/Estimated) | N-(4-bromo-3-ethyl-5-methylphenyl)thiourea (Computed)[1] | 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea (Experimental)[2] |

| Molecular Formula | C₈H₉BrN₂S | C₁₀H₁₃BrN₂S | C₁₀H₁₃BrN₂S |

| Molecular Weight | 245.14 g/mol | 273.19 g/mol | 273.19 g/mol |

| Melting Point | Not Available | Not Available | Not Available |

| Boiling Point | Not Available | Not Available | Not Available |

| XLogP3 | Not Available | 3.5 | Not Available |

| Hydrogen Bond Donor Count | 2 | 2 | 1 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

| Rotatable Bond Count | 1 | 2 | 1 |

Structural Insights from Analogous Compounds:

Crystallographic studies of closely related compounds, such as 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea, reveal that the molecule is not planar. The bromomethylphenyl group and the dimethylthiourea group are inclined to one another, with an interplanar angle of 55.13 (6)°. In the crystal structure of this analog, molecules are stacked, and intermolecular N—H⋯S contacts form chains.[2][3]

Experimental Protocols

General Synthesis of this compound

A plausible synthetic route to this compound involves the reaction of 4-bromo-3-methylaniline with an isothiocyanate source. The starting material, 4-bromo-3-methylaniline, is commercially available and its synthesis has been documented.[4][5][6] A general procedure is outlined below:

Materials:

-

4-Bromo-3-methylaniline

-

Ammonium thiocyanate or Benzoyl isothiocyanate

-

A suitable solvent (e.g., acetone, acetonitrile)

-

Acid catalyst (e.g., HCl) (optional, depending on the isothiocyanate source)

Procedure:

-

Formation of the Isothiocyanate (if starting from ammonium thiocyanate): In a reaction vessel, dissolve ammonium thiocyanate in a suitable solvent like acetone. To this, add benzoyl chloride dropwise and reflux the mixture to form benzoyl isothiocyanate in situ.

-

Reaction with Aniline: Dissolve 4-bromo-3-methylaniline in the same or a compatible solvent.

-

Coupling Reaction: Add the aniline solution to the isothiocyanate solution. The reaction mixture is typically stirred at room temperature or gently heated for several hours to facilitate the formation of the thiourea derivative.

-

Work-up and Purification: Upon completion of the reaction (monitored by TLC), the product is typically isolated by pouring the reaction mixture into water, leading to the precipitation of the crude product. The solid is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

The following diagram illustrates the general workflow for the synthesis of substituted phenylthioureas.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

While no specific biological data for this compound has been found, the broader class of thiourea derivatives is well-documented for a wide range of biological activities.

Antimicrobial Activity

Substituted phenylthioureas have demonstrated notable antimicrobial activity against various bacterial and fungal strains.[2][7] The presence of halogen substituents on the phenyl ring is often associated with enhanced antimicrobial potency. It is plausible that this compound would exhibit similar properties. The mechanism of action for antimicrobial thioureas is not fully elucidated but may involve the disruption of cellular processes through interactions with essential enzymes or cell membranes.

Anticancer Activity

Many thiourea derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[8][9] For instance, 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has been shown to suppress the growth of several breast cancer cell lines with IC50 values in the low micromolar range.[8] The anticancer activity of thioureas is often attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Cytotoxicity of Structurally Related Thiourea Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW480 (colon cancer) | 9.0 | [8] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | SW620 (colon cancer) | 1.5 | [8] |

| 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea | K562 (leukemia) | 6.3 | [8] |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [8] |

| N-(4-bromo)-benzoyl-N'-phenylthiourea | HER2-Positive Breast Cancer (primary cells) | 540 | [1] |

Potential Signaling Pathway Involvement:

Based on the activities of related compounds, this compound could potentially exert its anticancer effects through the modulation of pathways such as the MAPK/ERK pathway or by inducing apoptosis through the intrinsic or extrinsic pathways. The following diagram illustrates a hypothetical signaling pathway that could be targeted by thiourea derivatives.

Caption: Hypothetical signaling pathways affected by thiourea derivatives.

Conclusion

This compound is a compound of interest within the broader class of biologically active thiourea derivatives. While specific experimental data for this molecule is sparse, a comprehensive understanding of its likely chemical properties, structure, and biological potential can be inferred from the extensive research on analogous compounds. The presence of the 4-bromo-3-methylphenyl moiety suggests that this compound may possess significant antimicrobial and anticancer activities. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.

References

- 1. [PDF] Synthesis and cytotoxic activity of N-(4-bromo)-benzoyl-N’phenylthiourea and 4-(tert-butyl)-N-benzoylurea on primary cells of HER2-Positive breast cancer | Semantic Scholar [semanticscholar.org]

- 2. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacophorejournal.com [pharmacophorejournal.com]

- 4. 4-Bromo-3-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 5. 4-Bromo-3-methylaniline | 6933-10-4 [chemicalbook.com]

- 6. 4-Bromo-3-methylaniline 97 6933-10-4 [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. biointerfaceresearch.com [biointerfaceresearch.com]

- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for (4-Bromo-3-methylphenyl)thiourea: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the synthesis pathway for (4-Bromo-3-methylphenyl)thiourea, a molecule of interest for researchers and professionals in drug development and chemical synthesis. The document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data.

Core Synthesis Pathway: From Arylamine to Thiourea

The most direct and commonly employed method for synthesizing N-aryl thioureas, including this compound, involves the reaction of the corresponding aniline with a thiocyanate salt in an acidic medium. This acid-catalyzed reaction facilitates the in-situ formation of isothiocyanic acid, which then reacts with the primary amine. The starting material for this synthesis is 4-Bromo-3-methylaniline.

Alternative pathways for thiourea synthesis exist, such as the reaction of an amine with an isothiocyanate or the use of carbon disulfide.[1][2][3] However, the acid-catalyzed reaction with ammonium thiocyanate is often preferred for its operational simplicity and the ready availability of the starting materials.[4]

References

Spectroscopic and Analytical Profile of (4-Bromo-3-methylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical data for the compound (4-Bromo-3-methylphenyl)thiourea. Due to the limited availability of directly published experimental data for this specific molecule, this document presents a representative profile based on established knowledge of closely related thiourea derivatives. The methodologies and expected spectral data are detailed to support research and development activities in medicinal chemistry and materials science.

Chemical Structure and Properties

This compound is an aromatic thiourea derivative. The presence of the thiourea moiety, a known pharmacophore, and the substituted phenyl ring suggests its potential for biological activity and as a versatile building block in organic synthesis.

Molecular Formula: C₈H₉BrN₂S

Molecular Weight: 245.14 g/mol

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound, derived from the analysis of analogous compounds. These values provide a reliable reference for the identification and characterization of this molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~9.5 - 9.8 | Singlet | 1H | Ar-NH |

| ~7.8 - 8.2 | Broad Singlet | 2H | -NH₂ |

| ~7.5 - 7.6 | Doublet | 1H | Ar-H |

| ~7.3 - 7.4 | Singlet | 1H | Ar-H |

| ~7.1 - 7.2 | Doublet of Doublets | 1H | Ar-H |

| ~2.3 - 2.4 | Singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~182 - 184 | C=S |

| ~138 - 140 | Ar-C (C-NH) |

| ~136 - 138 | Ar-C (C-Br) |

| ~132 - 134 | Ar-C (C-CH₃) |

| ~130 - 132 | Ar-CH |

| ~125 - 127 | Ar-CH |

| ~120 - 122 | Ar-CH |

| ~22 - 24 | Ar-CH₃ |

Table 3: Predicted IR Spectroscopic Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3450 | Strong, Broad | N-H Stretching (NH₂) |

| ~3100 - 3200 | Medium | N-H Stretching (Ar-NH) |

| ~3000 - 3100 | Medium | Aromatic C-H Stretching |

| ~1600 - 1620 | Medium | N-H Bending |

| ~1500 - 1550 | Strong | C=S Stretching & N-C-N Stretching |

| ~1400 - 1450 | Medium | Aromatic C=C Stretching |

| ~800 - 850 | Strong | C-H Out-of-plane Bending |

| ~600 - 700 | Medium | C-S Stretching |

| ~550 - 650 | Medium | C-Br Stretching |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 244/246 | High | [M]⁺ (Isotopic pattern for Br) |

| 185/187 | Medium | [M - NHCS]⁺ |

| 106 | High | [C₇H₇N]⁺ |

| 59 | Medium | [NH₂CS]⁺ |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound, based on general procedures for similar compounds.[1][2][3]

Synthesis of this compound

Materials:

-

4-Bromo-3-methylaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Acetone

-

Water

Procedure:

-

A solution of 4-bromo-3-methylaniline (1 equivalent) in acetone is prepared in a round-bottom flask.

-

To this solution, a solution of ammonium thiocyanate (1.1 equivalents) in acetone is added dropwise with stirring.

-

A solution of concentrated hydrochloric acid (1.2 equivalents) in water is then added slowly to the reaction mixture.

-

The mixture is refluxed for 4-6 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol or an ethanol-water mixture to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.

-

Samples are dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).

-

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample is prepared as a potassium bromide (KBr) pellet.

-

The spectrum is scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

-

The sample is introduced via a direct insertion probe.

-

The mass-to-charge ratio (m/z) of the fragments is recorded.

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis of this compound.

References

The Multifaceted Biological Potential of Substituted Phenylthioureas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylthioureas are a class of organic compounds characterized by a phenyl ring and a thiourea moiety with various substituents. This structural motif has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, antiviral, and enzyme inhibitory properties. This technical guide provides an in-depth overview of the current understanding of the biological activities of substituted phenylthioureas, with a focus on their mechanisms of action, quantitative activity data, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Activity Data

The biological activity of substituted phenylthioureas is highly dependent on the nature and position of the substituents on the phenyl ring. The following tables summarize the quantitative data from various studies, providing a comparative overview of their potency against different biological targets.

Table 1: Anticancer Activity of Substituted Phenylthioureas

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | MCF-7 (Breast) | 0.31 | [1] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | T47D (Breast) | 1.12 | [1] |

| N-(4-t-butylbenzoyl)-N'-phenylthiourea | HeLa (Cervical) | 0.89 | [1] |

| 1-(4-acetamidophenyl)-3-(4-tertiary-butylbenzoyl)thiourea (Tenovin-1) | Various | Not specified | [2] |

| 3,4-dichlorophenylthiourea | SW620 (Colon) | 1.5 ± 0.72 | [3] |

| 4-(trifluoromethyl)phenylthiourea | SW620 (Colon) | 5.8 ± 0.76 | [3] |

| 4-chlorophenylthiourea | SW620 (Colon) | 7.6 ± 1.75 | [3] |

| 3-chloro-4-fluorophenylthiourea | SW620 (Colon) | 9.4 ± 1.85 | [3] |

| 3,4-dichlorophenylthiourea | K-562 (Leukemia) | 10.2 - 12.9 | [3] |

| 4-(trifluoromethyl)phenylthiourea | PC3 (Prostate) | 6.9 ± 1.64 | [3] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HCT116 (Colon) | 1.11 | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | HepG2 (Liver) | 1.74 | [4] |

| N1,N3-disubstituted-thiosemicarbazone 7 | MCF-7 (Breast) | 7.0 | [4] |

| Thiourea 11 (with L-proline) | BGC-823 (Gastric) | 20.9 - 103.6 | [5] |

| Thiourea 11 (with L-proline) | A-549 (Lung) | 19.2 - 112.5 | [5] |

| 1-benzyl-3-phenylthiourea Pt(II) Complex (6) | MCF-7 (Breast) | 10.96 ± 1.12 | [6] |

| 1-benzyl-3-phenylthiourea Pt(II) Complex (4) | MCF-7 (Breast) | 47.07 ± 1.89 | [6] |

| Free 1-benzyl-3-phenylthiourea ligand | MCF-7 (Breast) | 78.90 ± 2.87 | [6] |

| N-(4-methoxy)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.38 mM | [3] |

| N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea | MCF-7 (Breast) | 0.37 mM | [3] |

Table 2: Antimicrobial Activity of Substituted Phenylthioureas

| Compound/Derivative | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| 4-Bromophenylthiourea (300 ppm) | E. coli | 1.2 | - | [7] |

| 4-Bromophenylthiourea (300 ppm) | Salmonella typhimurium | 2.5 | - | [7] |

| 4-methyl-phenylthiourea (300 ppm) | E. coli | 1.5 | - | [7] |

| 4-methyl-phenylthiourea (300 ppm) | Salmonella typhimurium | 2.9 | - | [7] |

| 2,5-dichloro-phenylthiourea (300 ppm) | E. coli | 1.9 | - | [7] |

| 2,5-dichloro-phenylthiourea (300 ppm) | Salmonella typhimurium | 3.2 | - | [7] |

| 4-chloro-phenylthiourea (300 ppm) | E. coli | 1.7 | - | [7] |

| 4-chloro-phenylthiourea (300 ppm) | Salmonella typhimurium | 3.0 | - | [7] |

| Thiourea Derivative TD4 | MRSA | - | 2-16 | [8] |

| Fluorinated pyridine derivative 4a | Various | - | Not specified | [7] |

| 1-allyl-3-benzoylthiourea analog (Cpd 1) | MRSA | - | 1000 | [9] |

| 1-allyl-3-benzoylthiourea analog (Cpd 4) | MRSA | - | 1000 | [9] |

| 3-(trifluoromethyl)phenylthiourea Cu(II) complex | S. aureus | - | Not specified | [9] |

| Compound 1c (3,4-dichloro) | S. aureus ATCC 25923 | Present | 500-1000 | [10] |

| Compound 1d (2,4,5-trichloro) | P. aeruginosa | Present | 500-1000 | [10] |

| Compound 1f (2-bromo) | P. aeruginosa, K. pneumoniae | Present | 500-1000 | [10] |

| Compound 1j (3-fluoro) | P. aeruginosa, S. aureus | Present | 500-1000 | [10] |

Table 3: Antiviral Activity of Substituted Phenylthioureas

| Compound/Derivative | Virus | EC50 (µM) | Activity | Reference |

| N-phenyl-N'-3-hydroxyphenylthiourea | Coxsackie B1, B3, A7 | Not specified | 2-3 fold reduction in mortality | [10] |

| N-phenyl-N'-4-carboxy-5-hydroxyphenylthiourea | Coxsackie B1, B3, A7 | Not specified | 2-3 fold reduction in mortality | [10] |

| N-phenyl-N'-(m-aminophenyl)thiourea | Picornaviruses | Not specified | High in vitro activity | [11] |

| Acylthiourea derivative 1 | Vaccinia virus | 0.25 | - | [12] |

| Acylthiourea derivative 1 | La Crosse virus | 0.27 | - | [12] |

| Acylthiourea derivative 26 | Vaccinia virus | ~0.06 | - | [12] |

| Acylthiourea derivative 26 | La Crosse virus | ~0.07 | - | [12] |

| Thiourea derivative DSA-00 | Hepatitis B Virus | Not specified | CC50 = 329.6 µM | [13] |

| Thiourea derivative DSA-02 | Hepatitis B Virus | Not specified | CC50 = 323.5 µM | [13] |

| Thiourea derivative DSA-09 | Hepatitis B Virus | Not specified | CC50 = 349.7 µM | [13] |

Table 4: Enzyme Inhibitory Activity of Substituted Phenylthioureas

| Compound/Derivative | Enzyme | IC50 | Reference |

| N-hydroxy-N'-phenylthiourea analog 1 | Mushroom Tyrosinase | 0.29 µM | [14] |

| Compound 10g (p-chlorophenyl moiety) | Tyrosinase | 25.75 ± 0.19 µM | [15] |

| Phenylthiourea | Tyrosinase | Not specified | [16] |

| N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | EGFR | 0.08 mM | [3] |

| N-(5-Chloro-2-hydroxybenzyl)-N-(4-hydroxybenzyl)-N'-phenylthiourea | HER-2 | 0.35 mM | [3] |

| Quinazoline derivative 4h | EGFR | 5.298 ± 0.164 x 10⁻⁹ M | [2] |

| Quinazoline derivative 8d | EGFR | 5.46 ± 0.221 x 10⁻⁹ M | [2] |

| Quinazoline derivative 8l | EGFR | 2.670 ± 0.124 x 10⁻⁹ M | [2] |

| Quinazoline derivative 8m | EGFR | 2.191 ± 0.908 x 10⁻⁹ M | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of substituted phenylthioureas.

Synthesis of Substituted Phenylthioureas

A general and widely used method for the synthesis of N-benzoyl-N'-phenylthiourea derivatives involves a nucleophilic substitution reaction.[17]

Materials:

-

N-phenylthiourea

-

Appropriate benzoyl chloride derivative

-

Tetrahydrofuran (THF)

-

Triethylamine (TEA)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Reflux apparatus

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

In a round-bottom flask, dissolve 0.0080 mol of N-phenylthiourea in THF.

-

Add 0.0075 mol of triethylamine (TEA) to the solution.

-

Cool the mixture in an ice bath.

-

Gradually add a solution of 0.0075 mol of the desired benzoyl chloride derivative in THF through a dropping funnel while stirring continuously for 30 minutes.

-

After the addition is complete, remove the ice bath and reflux the mixture in a water bath.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) every hour until completion.

-

Upon completion, cool the reaction mixture and isolate the product through appropriate purification techniques such as filtration, washing, and recrystallization.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well microplates

-

Substituted phenylthiourea compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the substituted phenylthiourea compounds in the cell culture medium. Replace the old medium with the medium containing the compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Activity Assessment: Agar Disc Diffusion (Kirby-Bauer) Method

The agar disc diffusion method is a widely used technique to determine the antimicrobial activity of a substance.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton agar (MHA) plates

-

Sterile cotton swabs

-

Sterile filter paper discs (6 mm diameter)

-

Substituted phenylthiourea compounds

-

Positive control antibiotic discs

-

Solvent for dissolving compounds (e.g., DMSO)

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland turbidity standard).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an MHA plate to create a lawn of bacteria.

-

Disc Application: Impregnate sterile filter paper discs with a known concentration of the substituted phenylthiourea compound dissolved in a suitable solvent. Allow the solvent to evaporate completely.

-

Disc Placement: Aseptically place the impregnated discs, along with a positive control antibiotic disc and a negative control (solvent-only) disc, onto the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Enzyme Inhibition Assay: Tyrosinase Inhibition

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanin synthesis.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as a substrate

-

Phosphate buffer (pH 6.8)

-

Substituted phenylthiourea compounds

-

Kojic acid (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer, tyrosinase enzyme solution, and the substituted phenylthiourea compound at various concentrations. Include a control without the inhibitor and a positive control with kojic acid.

-

Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a specific temperature (e.g., 25°C).

-

Initiation of Reaction: Add the L-DOPA substrate to each well to initiate the enzymatic reaction.

-

Absorbance Measurement: Immediately measure the absorbance of the reaction mixture at a specific wavelength (e.g., 475-490 nm) at different time points or in kinetic mode using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

-

Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined from a dose-response curve.[16]

Signaling Pathways and Mechanisms of Action

Substituted phenylthioureas exert their biological effects through various mechanisms, often by modulating key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

Anticancer Mechanisms

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Several substituted phenylthiourea derivatives have been shown to inhibit EGFR signaling.[18]

-

Mechanism: These compounds are thought to bind to the ATP-binding site of the EGFR kinase domain, preventing the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/Akt pathways. This inhibition leads to cell cycle arrest and apoptosis.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis western blot guide | Abcam [abcam.com]

- 6. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. jppres.com [jppres.com]

- 10. mdpi.com [mdpi.com]

- 11. sitesv2.anses.fr [sitesv2.anses.fr]

- 12. SAR analysis of a series of acylthiourea derivatives possessing broad-spectrum antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Structural requirement of phenylthiourea analogs for their inhibitory activity of melanogenesis and tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ijcrt.org [ijcrt.org]

The Emergence of N-arylthiourea Derivatives: A Journey from Synthesis to Diverse Biological Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-arylthiourea derivatives, a versatile class of organic compounds characterized by a thiourea core (-NH-C(S)-NH-) with at least one aryl substituent, have carved a significant niche in the landscape of medicinal chemistry and materials science. Their journey, from early synthetic explorations to their current status as promising scaffolds in drug discovery, is a testament to their rich chemical reactivity and diverse biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological applications of N-arylthiourea derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action through signaling pathways.

A Historical Perspective: From Discovery to Recognition

The story of N-arylthiourea derivatives is intrinsically linked to the broader history of thiourea itself. While thiourea was first synthesized in the 19th century, the exploration of its N-substituted derivatives, particularly those bearing aryl groups, gained momentum in the mid-20th century. Initially, these compounds were of interest for their applications in agriculture as herbicides and insecticides.[1] However, subsequent research unveiled a wide spectrum of biological activities, propelling them into the realm of drug discovery.[2] Early investigations in the 1970s reported the antiviral properties of N-phenyl-N'-aryl- or alkylthiourea derivatives against picornaviruses, including Coxsackie and rhinoviruses.[3][4] This marked a pivotal moment, shifting the focus towards their therapeutic potential. Over the decades, extensive research has demonstrated their efficacy as antibacterial, antifungal, anticancer, and anti-inflammatory agents, solidifying their importance in medicinal chemistry.[2][5]

Synthetic Methodologies: Crafting the N-arylthiourea Scaffold

The synthesis of N-arylthiourea derivatives is primarily achieved through the reaction of an aryl isothiocyanate with a primary or secondary amine. This versatile and high-yielding reaction forms the cornerstone of most synthetic strategies. Variations of this core method allow for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

General Synthesis of N-Aryl-N'-substituted Thioureas

The most common route involves the nucleophilic addition of an amine to the electrophilic carbon of an aryl isothiocyanate.

Experimental Protocol:

Synthesis of N-(aryl)-N'-(substituted)thiourea

-

Materials: Aryl isothiocyanate (1.0 eq.), substituted amine (1.0 eq.), and a suitable solvent (e.g., ethanol, acetone, or dichloromethane).

-

Procedure:

-

Dissolve the aryl isothiocyanate in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, add the substituted amine dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the product often precipitates out of the solution. If not, the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure N-aryl-N'-substituted thiourea derivative.

-

-

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Synthesis of N-Acylthiourea Derivatives

N-acylthiourea derivatives are typically synthesized by the reaction of an acyl chloride with an alkali metal thiocyanate to form an in situ acyl isothiocyanate, which then reacts with an amine.[6]

Experimental Protocol:

Synthesis of N-Acyl-N'-arylthiourea [2]

-

Materials: Acyl chloride (1.0 eq.), ammonium thiocyanate (1.0 eq.), aryl amine (1.0 eq.), and anhydrous acetone.

-

Procedure:

-

A mixture of the acyl chloride and ammonium thiocyanate in anhydrous acetone is refluxed for 1 hour to generate the acyl isothiocyanate in situ.

-

A solution of the aryl amine in anhydrous acetone is then added dropwise to the reaction mixture.

-

The resulting mixture is refluxed for an additional 2-3 hours.

-

After cooling, the reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The solid is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent like ethanol.

-

-

Characterization: The purified product is characterized by its melting point and spectroscopic techniques (FT-IR, 1H-NMR, 13C-NMR).

Logical Workflow for Synthesis and Evaluation of N-arylthiourea Derivatives

Caption: A generalized workflow for the synthesis, purification, and biological evaluation of N-arylthiourea derivatives.

Biological Activities and Mechanisms of Action

N-arylthiourea derivatives exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of N-arylthiourea derivatives against a variety of cancer cell lines.[7][8] Their mechanisms of action are often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Signaling Pathway for Anticancer Activity of N-arylthiourea Derivatives

Caption: N-arylthioureas can induce anticancer effects by inhibiting key kinases and modulating cell cycle and apoptosis.

Quantitative Data on Anticancer Activity:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| N,N'-Diarylthiourea | MCF-7 (Breast) | 338.33 ± 1.52 | [7] |

| Chiral Dipeptide Thioureas | BGC-823 (Stomach) | 20.9 - 103.6 | [9] |

| Chiral Dipeptide Thioureas | A-549 (Lung) | 19.2 - 112.5 | [9] |

Anti-inflammatory Activity

Certain N-arylthiourea derivatives have shown significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[10][11]

Caption: A typical experimental workflow for screening N-arylthiourea derivatives for antiviral activity.

Structure-Activity Relationship (SAR) and QSAR Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of N-arylthiourea derivatives. These studies have revealed that the nature and position of substituents on the aryl rings significantly influence the potency and selectivity of the compounds. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the thiourea moiety, affecting its interaction with biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies have further refined this understanding by developing mathematical models that correlate the physicochemical properties of the derivatives with their biological activities. [12]These models are invaluable tools for predicting the activity of novel compounds and for guiding the design of more potent and selective drug candidates.

Conclusion and Future Perspectives

N-arylthiourea derivatives represent a privileged scaffold in medicinal chemistry, with a rich history and a promising future. Their synthetic accessibility, coupled with their diverse and potent biological activities, ensures their continued relevance in the quest for new therapeutic agents. Future research will likely focus on the development of more selective and potent derivatives through rational drug design, guided by a deeper understanding of their mechanisms of action and structure-activity relationships. The exploration of novel applications, such as in the development of diagnostic tools and chemosensors, also presents exciting avenues for future investigation. As our understanding of the intricate signaling pathways they modulate continues to grow, so too will the potential of N-arylthiourea derivatives to address a wide range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Activity of N-Phenyl-N′-Aryl- or Alkylthiourea Derivatives in Coxsackie Virus Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antirival activity of N-phenyl-N'-arylthiourea derivatives against some Rhinoviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One moment, please... [farmaciajournal.com]

(4-Bromo-3-methylphenyl)thiourea CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromo-3-methylphenyl)thiourea, including its chemical identity and a proposed protocol for its synthesis. Due to the compound's limited documentation in readily available chemical databases, a specific CAS number could not be retrieved. However, based on its constituent precursor, 4-Bromo-3-methylaniline, its molecular formula and a feasible synthetic pathway can be accurately determined.

Chemical Identity and Properties

While a specific CAS number for this compound is not publicly indexed, its molecular structure and formula can be deduced from its logical precursor, 4-Bromo-3-methylaniline.

| Parameter | Value | Source |

| Compound Name | This compound | - |

| CAS Number | Not Found | - |

| Molecular Formula | C₈H₉BrN₂S | Deduced from Synthesis |

| Precursor | 4-Bromo-3-methylaniline | [1][2][3] |

| Precursor CAS | 6933-10-4 | [1][2][3] |

| Precursor Formula | C₇H₈BrN | [1] |

Proposed Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of 4-Bromo-3-methylaniline with an isothiocyanate source. A common and effective method involves the use of ammonium thiocyanate in the presence of an acid catalyst.

Reaction:

4-Bromo-3-methylaniline + NH₄SCN → this compound

Experimental Protocol:

-

Materials:

-

4-Bromo-3-methylaniline (CAS: 6933-10-4)[3]

-

Ammonium thiocyanate

-

Hydrochloric acid (concentrated)

-

Ethanol

-

Water

-

Standard laboratory glassware and heating apparatus

-

-

Procedure:

-

In a round-bottom flask, dissolve a specific molar equivalent of 4-Bromo-3-methylaniline in ethanol.

-

In a separate beaker, prepare a solution of ammonium thiocyanate in water.

-

Add the ammonium thiocyanate solution to the flask containing the 4-Bromo-3-methylaniline solution.

-

Slowly add concentrated hydrochloric acid to the mixture while stirring. The acid acts as a catalyst for the reaction.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for a specified period. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into cold water to precipitate the crude this compound.

-

Filter the precipitate using a Buchner funnel and wash it with cold water to remove any unreacted starting materials and inorganic salts.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the pure this compound.

-

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis workflow for this compound.

Biological Context and Potential Applications

References

Preliminary In-Vitro Screening of (4-Bromo-3-methylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of (4-Bromo-3-methylphenyl)thiourea, a synthetic compound belonging to the versatile class of thiourea derivatives. Thiourea and its analogues have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This document outlines key experimental protocols for evaluating the therapeutic potential of this compound, presents a framework for data interpretation, and visualizes experimental workflows and potential signaling pathways. The information herein is intended to serve as a foundational resource for researchers initiating in-vitro studies on this compound and its derivatives.

Introduction

Thiourea derivatives are characterized by the presence of a thiocarbonyl group flanked by two amine substituents. This structural motif allows for diverse chemical modifications, leading to a vast library of compounds with a wide range of pharmacological activities.[2] The introduction of a bromo and a methyl group to the phenyl ring of the thiourea core, as in this compound, can significantly influence its physicochemical properties and biological activity. Halogen atoms, for instance, are known to enhance the bioavailability and efficacy of drug candidates.[3]

Preliminary in-vitro screening is a critical first step in the drug discovery pipeline, enabling the rapid assessment of a compound's biological activity and potential toxicity. This guide details standardized assays commonly employed for the initial evaluation of novel chemical entities like this compound.

In-Vitro Screening Protocols

Anticancer Activity

The cytotoxic potential of this compound against various cancer cell lines is a primary focus of its initial screening. The MTT assay is a widely adopted colorimetric method for assessing cell viability.[4][5]

Experimental Protocol: MTT Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT116) are seeded in a 96-well plate at a density of 5,000–10,000 cells per well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.[4][5]

-

Compound Treatment: this compound, dissolved in a suitable solvent like DMSO, is added to the wells in various concentrations. The cells are then incubated for another 24-48 hours.[6]

-

MTT Addition: 20 μL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours.[4][5]

-

Formazan Solubilization: The medium is removed, and 100 μL of DMSO is added to each well to dissolve the formazan crystals.[4][5]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity

The antimicrobial properties of this compound can be evaluated against a panel of pathogenic bacteria and fungi using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[7][8]

Experimental Protocol: Broth Microdilution Method

-

Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[8]

Enzyme Inhibition

Thiourea derivatives have been reported to inhibit various enzymes, including urease and kinases.[9][10] An enzyme inhibition assay is crucial to understand the mechanism of action of this compound.

Experimental Protocol: Urease Inhibition Assay

-

Enzyme and Substrate Preparation: A solution of urease (e.g., from jack bean) and a solution of urea (substrate) are prepared in a suitable buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound for a specific duration.[11]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the urea solution.

-

Ammonia Quantification: The amount of ammonia produced, which is proportional to the enzyme activity, is quantified using a colorimetric method (e.g., the indophenol method).[11]

-

Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Data Presentation

Quantitative data from the in-vitro screening should be summarized in clear and concise tables for comparative analysis.

Table 1: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

| MCF-7 (Breast) | Data to be filled |

| HepG2 (Liver) | Data to be filled |

| HCT116 (Colon) | Data to be filled |

Table 2: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | Data to be filled |

| Escherichia coli | Data to be filled |

| Candida albicans | Data to be filled |

Table 3: Enzyme Inhibition Activity of this compound

| Enzyme | IC50 (µM) |

| Urease | Data to be filled |

| Other relevant enzymes | Data to be filled |

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

Caption: General workflow for the in-vitro screening of this compound.

Caption: A potential signaling pathway for anticancer activity involving apoptosis.

Conclusion

This technical guide provides a foundational framework for the preliminary in-vitro screening of this compound. The outlined protocols for anticancer, antimicrobial, and enzyme inhibition assays, coupled with structured data presentation and clear visualizations, offer a systematic approach for researchers in the field of drug discovery. The insights gained from these initial studies will be instrumental in guiding further preclinical development of this promising compound.

References

- 1. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes [mdpi.com]

- 8. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antiurease screening of alkyl chain-linked thiourea derivatives: in vitro biological activities, molecular docking, and dynamic simulations studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Tautomeric Forms of (4-Bromo-3-methylphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms of (4-Bromo-3-methylphenyl)thiourea, a substituted N-arylthiourea. It covers the synthesis, structural characterization, and spectroscopic analysis of this compound, with a particular focus on the equilibrium between its thione and thiol tautomers. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, where the nuanced understanding of molecular structure and isomerism is critical. Detailed experimental protocols, comparative data tables, and explanatory diagrams are included to facilitate both theoretical understanding and practical application.

Introduction

Thiourea and its derivatives are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The biological activity of thiourea-based compounds is often linked to their ability to form hydrogen bonds and coordinate with metal ions, properties that are intrinsically linked to their tautomeric nature. N-arylthioureas, such as this compound, can exist in two primary tautomeric forms: the thione form and the thiol form. The equilibrium between these two forms can be influenced by factors such as the electronic nature of substituents, solvent polarity, temperature, and solid-state packing forces. A thorough understanding of this tautomerism is therefore essential for predicting the compound's physicochemical properties, reactivity, and biological interactions.

The thione form is generally considered to be the more stable and predominant tautomer, particularly in the solid state and in polar solvents.[1][2] This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond and the favorable hydrogen bonding interactions involving the N-H protons and the thiocarbonyl sulfur.

Tautomeric Forms and Equilibrium

The tautomeric equilibrium of this compound involves the migration of a proton from a nitrogen atom to the sulfur atom, resulting in the interconversion between the thione and thiol forms.

Factors Influencing Tautomeric Equilibrium

-

Solvent Effects: Polar solvents tend to favor the thione tautomer due to the stabilization of the polar C=S bond and the formation of hydrogen bonds.[3] In contrast, nonpolar solvents may show a relative increase in the proportion of the less polar thiol form.[3]

-

Temperature: Variable temperature NMR studies on similar systems have shown that increasing the temperature can shift the equilibrium, often favoring the minor tautomer.[4][5]

-

Substituent Effects: The electronic properties of the substituents on the phenyl ring can influence the acidity of the N-H protons and the basicity of the sulfur atom, thereby affecting the position of the tautomeric equilibrium. Electron-withdrawing groups, such as the bromo substituent, can increase the acidity of the N-H protons.

Synthesis of this compound

The synthesis of N-arylthioureas is typically achieved through the reaction of an aryl isothiocyanate with ammonia or a primary or secondary amine. An alternative and common method involves the reaction of an arylamine with a source of thiocarbonyl, such as ammonium thiocyanate, in the presence of an acid.

General Experimental Protocol

The following protocol is a general method adapted from established procedures for the synthesis of N-arylthioureas.[6][7]

Materials:

-

4-Bromo-3-methylaniline

-

Ammonium thiocyanate

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromo-3-methylaniline (1 equivalent) in ethanol.

-

Add a solution of ammonium thiocyanate (1.1 equivalents) in water to the flask.

-

Slowly add concentrated hydrochloric acid (2 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the crude product with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Spectroscopic and Structural Characterization

The tautomeric forms of this compound can be characterized using various spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present and inferring the predominant tautomeric form.

-

Thione Form:

-

N-H Stretching: Two bands are typically observed in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group and the N-H stretch of the secondary amine.

-

C=S Stretching (Thioamide I band): A strong absorption band is expected in the 1350-1250 cm⁻¹ region.[8]

-

C-N Stretching and N-H Bending (Thioamide II and III bands): These bands appear in the 1600-1400 cm⁻¹ and 1100-900 cm⁻¹ regions, respectively.

-

-

Thiol Form:

-

S-H Stretching: A weak absorption band is expected around 2600-2550 cm⁻¹. The low intensity of this band can make it difficult to observe, especially if the thiol tautomer is present in low concentrations.[2]

-

C=N Stretching: A band in the 1650-1550 cm⁻¹ region would be indicative of the imine functionality.

-

Table 1: Characteristic IR Absorption Bands for Thiourea Tautomers

| Functional Group | Vibration Mode | Thione Form (cm⁻¹) | Thiol Form (cm⁻¹) |

| N-H | Stretching | 3400-3100 | - |

| C=S | Stretching | 1350-1250 | - |

| S-H | Stretching | - | 2600-2550 (weak) |

| C=N | Stretching | - | 1650-1550 |

Note: The exact positions of the absorption bands can be influenced by hydrogen bonding and the solid-state environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the protons and carbon atoms in the molecule.

-

¹H NMR:

-

Thione Form: The N-H protons are expected to appear as broad singlets in the downfield region (typically δ 7-10 ppm). The chemical shift of these protons is sensitive to solvent and temperature. The aromatic protons of the 4-bromo-3-methylphenyl group will show characteristic splitting patterns. The methyl protons will appear as a singlet.

-

Thiol Form: The S-H proton would appear as a sharp singlet, the chemical shift of which is also solvent-dependent. The disappearance of one of the N-H signals and the appearance of an S-H signal would be indicative of the thiol tautomer.

-

-

¹³C NMR:

-

Thione Form: The most characteristic signal is the thiocarbonyl carbon (C=S), which is expected to resonate in the downfield region (δ 180-200 ppm).

-

Thiol Form: The carbon of the C=N bond would resonate at a different chemical shift, typically upfield from the C=S carbon.

-

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. For N-arylthioureas, crystallographic studies almost invariably show the molecule to exist in the thione form in the solid state.[9][10] The crystal packing is often dominated by intermolecular hydrogen bonds between the N-H protons and the sulfur atom of the thiocarbonyl group, leading to the formation of dimers or extended chains.[9][10]

While a crystal structure for this compound is not available in the searched literature, data for closely related compounds provides insight into the expected structural features.

Table 2: Selected Crystallographic Data for Analagous Thiourea Derivatives

| Compound | Crystal System | Space Group | Key H-Bonding Motif | Reference |

| N-(2-Bromophenyl)thiourea | Monoclinic | P2₁/c | N-H···S intermolecular chains | [9] |

| N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea | Triclinic | P-1 | N-H···S intermolecular dimers | [8] |

| N,N′-bis(2-dialkylaminophenyl)thioureas | Triclinic | P-1 | Intramolecular N-H···N and intermolecular N-H···S | [10] |

Quantitative Analysis of Tautomeric Equilibrium

While qualitative analysis suggests the predominance of the thione form, quantitative determination of the tautomeric ratio in solution can be achieved using spectroscopic methods, particularly NMR.

Variable Temperature NMR Spectroscopy

By recording NMR spectra at different temperatures, it is possible to study the dynamics of the tautomeric equilibrium.[4] If the rate of interconversion is slow on the NMR timescale at low temperatures, separate signals for the thione and thiol tautomers may be observed. The ratio of the integrals of these signals can then be used to determine the equilibrium constant (KT).

Methodology:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆).

-

Acquire ¹H NMR spectra at a range of temperatures, starting from room temperature and decreasing until coalescence of the exchangeable proton signals is observed, and ideally, separate signals for the tautomers appear.

-

Integrate the signals corresponding to a specific proton in each tautomer (e.g., the methyl protons or a well-resolved aromatic proton).

-

Calculate the molar ratio of the two tautomers at each temperature.

-

Determine the equilibrium constant, KT = [Thiol]/[Thione], at each temperature.

-

A van 't Hoff plot (ln KT vs. 1/T) can then be constructed to determine the thermodynamic parameters (ΔH° and ΔS°) for the tautomerization.

While specific quantitative data for this compound is not available in the reviewed literature, studies on other thioamides suggest that the pKT ([Thiol]/[Thione]) is generally very low, indicating a strong preference for the thione form.[2]

Conclusion

This compound, like other N-arylthioureas, exists in a tautomeric equilibrium between the predominant thione form and the minor thiol form. The position of this equilibrium is influenced by the solvent, temperature, and electronic effects of the substituents. Spectroscopic techniques such as IR and NMR, along with X-ray crystallography, are essential tools for the characterization of these tautomeric forms. While the thione form is overwhelmingly favored in the solid state and in most solutions, a quantitative understanding of the tautomeric ratio under various conditions, which can be achieved through methods like variable temperature NMR, is crucial for predicting the compound's behavior in different chemical and biological environments. This technical guide provides the foundational knowledge and experimental framework for researchers to further investigate and utilize the properties of this compound in their scientific endeavors.

References

- 1. jocpr.com [jocpr.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Infrared and Raman spectroscopy of non-conventional hydrogen bonding between N,N′-disubstituted urea and thiourea groups: a combined experimental and theoretical investigation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. N-(2-Bromophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization, and crystal structures of N,N′-bis(2-dialkylaminophenyl)thioureas - PMC [pmc.ncbi.nlm.nih.gov]

Solubility profile of (4-Bromo-3-methylphenyl)thiourea in common lab solvents

Solubility Profile of (4-Bromo-3-methylphenyl)thiourea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected solubility profile of this compound in common laboratory solvents. Due to the absence of specific quantitative solubility data in publicly available literature, this document focuses on qualitative predictions based on the compound's structure and the general solubility characteristics of related molecules. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data.

Predicted Solubility Profile

The solubility of a compound is primarily dictated by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size. This compound possesses a polar thiourea group capable of acting as both a hydrogen bond donor and acceptor. However, the presence of the large, non-polar 4-bromo-3-methylphenyl group is expected to significantly influence its solubility, reducing its affinity for polar solvents and increasing it for organic solvents.

Based on these structural features, a qualitative solubility profile has been predicted and is summarized in the table below.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

| Solvent | Chemical Formula | Solvent Type | Predicted Solubility | Rationale |

| Water | H₂O | Polar Protic | Insoluble | The large, non-polar aromatic ring and the bromine substituent are expected to dominate the molecule's behavior, leading to poor solvation by water despite the polar thiourea group. |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble to Soluble | The methyl group of the solvent is less polar than water's hydrogen, and it can interact favorably with the organic portion of the solute. The hydroxyl group can still engage in hydrogen bonding with the thiourea moiety. |

| Ethanol | C₂H₅OH | Polar Protic | Slightly Soluble to Soluble | Similar to methanol, but the increased hydrocarbon character of ethanol may further enhance solubility compared to more polar solvents. |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | Acetone's polarity allows it to interact with the thiourea group, while its two methyl groups can effectively solvate the non-polar aromatic portion of the molecule. |

| Acetonitrile | CH₃CN | Polar Aprotic | Soluble | The polarity of acetonitrile is suitable for interacting with the polar functional group, and it is generally a good solvent for many organic compounds. |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Very Soluble | DMSO is a powerful and versatile aprotic solvent, known for its ability to dissolve a wide range of organic compounds, including those with limited solubility in other solvents. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Very Soluble | Similar to DMSO, DMF is a highly effective polar aprotic solvent for a wide variety of organic molecules. |

| Dichloromethane (DCM) | CH₂Cl₂ | Non-polar | Soluble | The non-polar nature of DCM makes it a good solvent for compounds with significant non-polar character, such as the brominated aromatic ring in the target molecule. |

| Hexane | C₆H₁₄ | Non-polar | Insoluble to Slightly Soluble | While the aromatic ring has non-polar character, the overall polarity of the thiourea group will likely limit solubility in a purely non-polar alkane solvent like hexane. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Materials:

-

This compound (solid)

-

Selected solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, ensuring that a visible amount of solid remains undissolved.

-

Add a known volume of each solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

This guide provides a foundational understanding of the expected solubility of this compound and a practical framework for its experimental determination. Researchers are encouraged to use the provided protocol to generate precise quantitative data for their specific applications.

Crystal Structure Analysis of Brominated Thiourea Compounds: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the crystal structure analysis of brominated thiourea compounds. Thiourea derivatives are a versatile class of compounds with significant applications in medicinal chemistry, materials science, and chemical synthesis. The introduction of a bromine atom into the molecular framework profoundly influences their physicochemical properties, biological activity, and, critically, their solid-state architecture through the formation of specific intermolecular interactions such as halogen and hydrogen bonds. Understanding the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials. This document details the common experimental protocols for synthesis, crystallization, and X-ray analysis, presents key crystallographic data in a comparative format, and discusses the prevalent structural motifs and intermolecular interactions that govern the crystal packing of these compounds.

Experimental Protocols

The determination of the crystal structure of brominated thiourea compounds involves a multi-step process, from the initial synthesis of the material to the final refinement of the crystallographic data.

Synthesis of Brominated Thiourea Derivatives

A common and effective method for synthesizing N-substituted thioureas involves the reaction of an appropriate isothiocyanate with a primary or secondary amine.[1] For acyl-thiourea derivatives, a two-step, one-pot synthesis is often employed.

Generalized Protocol:

-

Isothiocyanate Formation: An acyl chloride (e.g., 4-bromobenzoyl chloride) is treated with a thiocyanate salt, such as potassium thiocyanate (KSCN), in a dry solvent like acetone. The mixture is stirred, often at reflux, to form the corresponding acyl isothiocyanate intermediate.[2]

-

Thiourea Synthesis: A solution of the desired amine (e.g., an aniline derivative) in the same solvent is added dropwise to the reaction mixture containing the in situ generated acyl isothiocyanate.[2]

-

Reaction Completion & Isolation: The mixture is typically stirred for several hours, sometimes with gentle heating or refluxing, to ensure the reaction goes to completion.[2] The progress is monitored by thin-layer chromatography (TLC).

-

Purification: Upon completion, the reaction mixture is poured into chilled water to precipitate the crude product. The solid is then collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent such as ethanol.[3]

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. The choice of solvent and technique is determined empirically.

Common Methodologies:

-

Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent (e.g., DMSO, methanol-water, chloroform).[4][5] The solution is lightly covered to allow the solvent to evaporate slowly over several days or weeks at room temperature, leading to the formation of single crystals.[3][6]

-

Vapor Diffusion: In this technique, a concentrated solution of the compound is placed in a small vial, which is then placed inside a larger sealed container that contains a "poor" solvent (an anti-solvent in which the compound is less soluble). Vapors of the anti-solvent slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization. For instance, single crystals have been grown by the diffusion of pentane vapor into a THF solution of the compound.[7]

Single-Crystal X-ray Diffraction and Structure Refinement

Once a suitable crystal is obtained, its three-dimensional structure is determined by single-crystal X-ray diffraction.

Generalized Protocol for Data Collection and Structure Refinement:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[8]

-

Data Collection: The crystal is placed in a diffractometer (e.g., a Bruker or Rigaku system with a CCD detector). Data is collected at a controlled temperature, often at room temperature (298 K) or under cryogenic conditions (e.g., 123 K or 173 K) to minimize thermal vibrations.[5][8] Monochromatic X-ray radiation, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54187 Å), is used.[5][8]

-

Data Reduction: The collected diffraction data (raw intensity frames) are processed to determine the unit cell parameters and to integrate the reflection intensities. An absorption correction is typically applied.[9]

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². Software packages such as SHELXL are commonly used for this process.[5][8] Hydrogen atoms are often placed in geometrically calculated positions and refined using a riding model.[8]

Visualization of Experimental and Logical Workflows

The process from synthesis to final structural analysis follows a logical progression. Likewise, the stability of the resulting crystal lattice is determined by a network of competing intermolecular forces.

Caption: Experimental workflow for the crystal structure analysis of a compound.

Caption: Key intermolecular interactions governing crystal packing.

Crystallographic Data of Selected Compounds

The following tables summarize key crystallographic data for several representative brominated thiourea compounds, allowing for easy comparison of their structural parameters.

Table 1: Crystal Data and Structure Refinement Parameters

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| N-(2-Bromophenyl)thiourea | C₇H₇BrN₂S | Monoclinic | P2₁/c | 15.181(3) | 7.7952(16) | 15.312(3) | 90.803(4) | 1811.8(6) | 8 | [8] |

| N-(4-bromobutanoyl)-N'-(3-methylphenyl)thiourea | C₁₂H₁₅BrN₂OS | Triclinic | P1 | 5.469(2) | 9.873(5) | 13.511(6) | 93.71(2) | 724.8(6) | 2 | [4] |

| N-(4-bromobutanoyl)-N'-(4-methylphenyl)thiourea | C₁₂H₁₅BrN₂OS | Triclinic | P1 | 5.441(3) | 9.839(6) | 13.490(8) | 93.52(3) | 717.8(8) | 2 | [4] |

| Bismuth trithiourea bromide (BTB) | Bi[CS(NH₂)₂]₃Br₃ | Monoclinic | Cc | 8.6238(7) | 12.2506(11) | 15.5040(13) | 90.7810(10) | 1636.0(2) | 4 | [6] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea* | C₁₃H₁₇ClN₂S | Monoclinic | P2₁/n | - | - | - | - | - | - | [10] |

| Bis(thiourea)gold(I) bromide | [Au{SC(NH₂)₂}₂]Br | Monoclinic | C2/c | 8.703(2) | 16.025(8) | 6.799(2) | 100.83(2) | 931.3(6) | 4 | [11] |